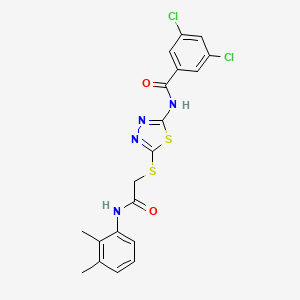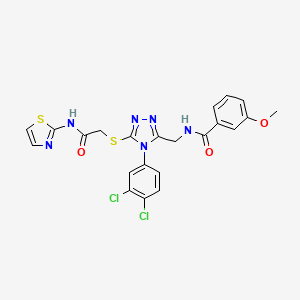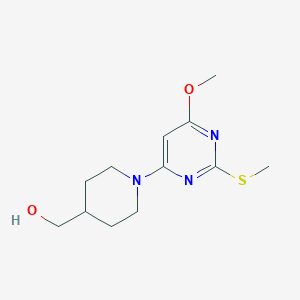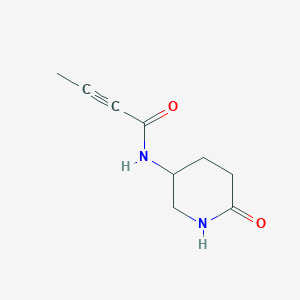
tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate, also known as Boc-naphthylalanine, is a compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and alanine, a non-polar, aliphatic, and α-amino acid. The compound has several applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and peptides due to its naphthalene moiety. The compound can also form hydrogen bonds with the polar groups of amino acids, leading to changes in the conformation and stability of the peptide or protein.
Biochemical and Physiological Effects:
tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine does not have any known biochemical or physiological effects on its own. However, it has been used to study the biochemical and physiological effects of peptides and proteins containing naphthalene-containing amino acids. These studies have shown that the presence of naphthalene can affect the conformation, stability, and activity of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine in lab experiments include its ease of synthesis, high purity, and compatibility with SPPS. The compound can also be used to study the effect of naphthalene-containing amino acids on the properties of peptides and proteins. However, the limitations of using tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine include its cost, which may be higher than other amino acids, and its limited solubility in some solvents.
Direcciones Futuras
For the use of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine include the development of new techniques for the synthesis of peptides and proteins, the study of membrane proteins, and the design of new drugs and therapeutics.
Métodos De Síntesis
The synthesis of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine involves the reaction of tert-butyl chloroformate (Boc-Cl) with naphthylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with carbamate to yield the final product. The purity and yield of the product can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
Tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine has been used in several scientific research studies as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) to introduce naphthalene-containing amino acids into the peptide sequence. The compound has also been used to study the conformational preferences of peptides and proteins using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIZTZWTUFJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)





